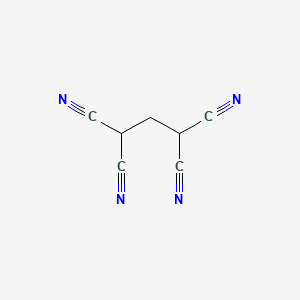

1,1,3,3-Propanetetracarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44362. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propane-1,1,3,3-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNAZGXMVZNHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)C#N)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190448 | |

| Record name | 1,1,3,3-Propanetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-98-5 | |

| Record name | 1,1,3,3-Tetracyanopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Propanetetracarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenedimalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Propanetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Propanetetracarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Troubleshooting & Optimization

Troubleshooting low conversion rates with 1,1,3,3-Propanetetracarbonitrile

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of 1,1,3,3-Propanetetracarbonitrile and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: this compound, also known as 1,1,3,3-tetracyanopropane, is typically synthesized via a Michael addition reaction. This involves the addition of a malononitrile anion to an acceptor molecule such as 2-benzylidenemalononitrile or a similar α,β-unsaturated nitrile. The reaction is base-catalyzed, with the base serving to deprotonate malononitrile to form the nucleophilic carbanion.

Q2: What are the key reaction types involved in the synthesis of this compound and its precursors?

A2: The primary reactions are the Knoevenagel condensation and the Michael addition.[1]

-

Knoevenagel Condensation: This reaction is often used to prepare the α,β-unsaturated nitrile acceptor for the Michael addition. It involves the condensation of an aldehyde or ketone with an active methylene compound like malononitrile, catalyzed by a weak base.[2][3]

-

Michael Addition: This is the key C-C bond-forming reaction where a nucleophile (the malononitrile carbanion) adds to an α,β-unsaturated carbonyl or nitrile compound.[1][4]

Q3: What are some common side reactions that can lead to low yields?

A3: Several side reactions can compete with the desired synthesis, leading to reduced conversion rates. These include:

-

Dimerization of Malononitrile: Under basic conditions, malononitrile can dimerize to form 2-aminoprop-1-ene-1,1,3-tricarbonitrile.[5] This dimer is a well-known and reactive intermediate that can participate in various subsequent reactions, diverting the malononitrile from the intended pathway.[6][7]

-

Polymerization: Acrylonitrile and other activated alkenes are prone to polymerization under basic conditions, which can be a significant side reaction if not properly controlled.

-

Retro-Michael Reaction: The Michael addition is a reversible reaction. Under certain conditions, the product can revert to the starting materials, thus lowering the overall yield.

Troubleshooting Low Conversion Rates

This section addresses specific issues that can lead to low conversion rates during the synthesis of this compound.

Issue 1: Low Yield in the Knoevenagel Condensation Step to Form the Michael Acceptor.

-

Possible Cause: Inefficient catalysis.

-

Troubleshooting Steps:

-

Catalyst Choice: While traditional methods use Brønsted bases, consider using a more efficient catalyst.[8] Hydrotalcites and amino-bifunctional frameworks have been shown to be effective solid catalysts.[2][9]

-

Solvent Optimization: The choice of solvent can significantly impact the reaction rate and yield. Water and ethanol are often effective and environmentally friendly options.[8]

-

Reaction Conditions: Optimize the temperature and reaction time. Some catalyst systems can achieve high conversion rates at room temperature in a short amount of time.[2]

-

Issue 2: Low Yield in the Michael Addition of Malononitrile.

-

Possible Cause: Inefficient generation of the malononitrile carbanion or competing side reactions.

-

Troubleshooting Steps:

-

Base Selection: The choice of base is critical. A base that is too strong can promote side reactions like polymerization. A weak base may not be sufficient to deprotonate malononitrile effectively. Consider using catalysts like rosin-derived bifunctional squaramide for asymmetric Michael additions.[4]

-

Temperature Control: Michael additions are often exothermic. Running the reaction at a lower temperature can help to minimize side reactions and favor the desired product.

-

Order of Addition: Adding the base slowly to the mixture of the Michael acceptor and malononitrile can help to control the concentration of the reactive carbanion and reduce the rate of side reactions.

-

Issue 3: Product Isomerization or Decomposition.

-

Possible Cause: The product may be unstable under the reaction or workup conditions.

-

Troubleshooting Steps:

-

Neutralizing Workup: Ensure that the reaction is properly neutralized during workup to remove the base catalyst, which could otherwise promote a retro-Michael reaction or other decomposition pathways.

-

Purification Method: Avoid harsh purification conditions. Column chromatography on silica gel is a common method, but care should be taken to choose an appropriate eluent system to avoid product degradation on the column.

-

Experimental Protocols

General Procedure for Knoevenagel Condensation:

-

To a solution of the aldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).[2]

-

Add the catalyst (e.g., 10 mg of an amino-bifunctional framework) to the solution.[2]

-

Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).[2]

-

Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude product.[2]

-

Purify the product by recrystallization or column chromatography.

General Procedure for Michael Addition:

-

To a solution of the α,β-unsaturated nitrile (1 mmol) and malononitrile (1.1 mmol) in a suitable solvent (e.g., CH2Cl2), add the catalyst (e.g., 0.3 mol% rosin-derived bifunctional squaramide).[4]

-

Stir the reaction at the optimized temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile.

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Water | 2 | >99 |

| 2 | Methanol | 2 | 85 |

| 3 | Ethanol | 2 | 78 |

| 4 | Toluene | 2 | <5 |

| 5 | Dichloromethane | 2 | <5 |

Data adapted from a study on catalyst-free Knoevenagel condensation.[8]

Table 2: Influence of Catalyst on the Asymmetric Michael Addition of Malononitrile to Chalcone.

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Rosin-derived thiourea | 10 | 88 | 76 |

| Rosin-derived squaramide | 0.3 | 99 | 90 |

Data adapted from a study on asymmetric Michael additions.[4]

Visualizations

Caption: Knoevenagel Condensation Workflow.

References

- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides [organic-chemistry.org]

- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

Technical Support Center: Analysis of 1,1,3,3-Propanetetracarbonitrile by NMR

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 1,1,3,3-Propanetetracarbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The expected NMR chemical shifts for this compound are summarized in the table below. These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Q2: What are the common impurities I might encounter in my sample of this compound?

A2: Common impurities often arise from the starting materials and side reactions during synthesis. The most common synthetic route involves the reaction of malononitrile with formaldehyde. Therefore, potential impurities include:

-

Malononitrile (starting material): A key reactant in the synthesis.

-

Formaldehyde (starting material): Often used in excess and can exist in various forms (e.g., paraformaldehyde, formalin).

-

2-Amino-1-propene-1,1,3-tricarbonitrile (Malononitrile Dimer): A common byproduct from the self-condensation of malononitrile.[1][2]

-

Water: Can be present from reagents or atmospheric moisture.

Q3: How can I distinguish the NMR signals of this compound from those of its common impurities?

A3: By comparing the acquired NMR spectrum of your sample with the reference data provided in this guide. The tables below summarize the key diagnostic peaks for the main compound and its potential impurities. Look for the presence of signals that do not correspond to this compound.

Q4: My 1H NMR spectrum shows a broad singlet around 4.8 ppm. What could this be?

A4: A broad singlet in this region, especially in DMSO-d6, is often indicative of water. The chemical shift of water is highly dependent on the solvent, temperature, and concentration.

Q5: I see extra peaks in the aromatic region of my 1H NMR spectrum, but this compound has no aromatic protons. What could be the cause?

A5: The presence of aromatic signals suggests an impurity that is not one of the common ones listed. This could be a solvent residue from purification (e.g., toluene, benzene) or a contaminant from another reaction. Refer to a standard table of NMR solvent impurities to identify the specific solvent.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot unexpected peaks in the NMR spectrum of your this compound sample.

Problem: Unexpected peaks observed in the 1H or 13C NMR spectrum.

Step 1: Identify Solvent and Water Peaks.

-

Consult a standard reference table for the chemical shifts of common NMR solvents and water in your deuterated solvent.

-

The water peak is often a broad singlet in the 1H NMR spectrum and its position can vary.

Step 2: Compare with the NMR Data of this compound.

-

Refer to Table 1 for the expected chemical shifts of the main compound.

-

If the major peaks in your spectrum align with these values, your primary product is likely correct.

Step 3: Identify Impurity Signals.

-

Refer to Table 2 for the characteristic NMR signals of common impurities.

-

Match the remaining unknown peaks in your spectrum to the data in Table 2.

Step 4: Quantify the Impurities (Optional).

-

If an internal standard was used, the relative integration of the impurity signals to the standard can be used to determine the concentration of the impurity.

-

If no internal standard was used, you can estimate the relative molar ratio of the impurity to the main product by comparing the integration of a known number of protons from each species.

Data Presentation

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂(C(CN)₂)₂ | 3.5 - 4.0 (triplet) | 25 - 30 |

| CH(CN)₂ | 4.5 - 5.0 (triplet) | 35 - 40 |

| CN | - | 110 - 115 |

Note: Predicted values can have a margin of error. The multiplicity (triplet) arises from the coupling between the CH and CH₂ protons.

Table 2: NMR Data for Common Impurities

| Impurity | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Malononitrile | ~3.9 | Singlet | ~113 (CN), ~17 (CH₂) |

| Formaldehyde (in solution) | 4.5 - 5.5 | (complex) | 80 - 90 (hydrated/polymeric forms) |

| 2-Amino-1-propene-1,1,3-tricarbonitrile | ~3.6 (CH₂), ~7.5 (NH₂) | Singlet, Broad Singlet | ~25 (CH₂), ~75 (C=C(CN)₂), ~115, 117, 118 (CN), ~160 (C-NH₂) |

| Water | Variable (e.g., ~3.4 in CDCl₃, ~3.3 in DMSO-d₆) | Broad Singlet | - |

Experimental Protocols

Sample Preparation for NMR Analysis

-

Dissolve the Sample: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Add Deuterated Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure Complete Dissolution: Vortex the sample gently to ensure complete dissolution. If the sample is not fully soluble, it can be gently warmed or sonicated.

-

Add Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,4-dioxane).

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for analysis.

-

Experiment: Acquire a standard one-dimensional ¹H NMR spectrum. A ¹³C NMR spectrum (e.g., with proton decoupling) should also be acquired for comprehensive analysis.

-

Parameters for ¹H NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for samples with low concentration)

-

-

Parameters for ¹³C NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

-

Processing: Fourier transform the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or the internal standard.

Visualizations

Caption: Workflow for impurity identification by NMR.

Caption: Synthesis pathway and potential impurities.

References

Effect of temperature on 1,1,3,3-Propanetetracarbonitrile reaction outcomes

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,3,3-Propanetetracarbonitrile. The following information is designed to address common issues encountered during experiments, with a focus on the impact of temperature on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the reaction of this compound with hydrazine derivatives?

A1: The optimal temperature for reactions involving this compound and hydrazine derivatives is highly dependent on the specific hydrazine and the desired product. Generally, initial reactions can be attempted at room temperature (20-25°C). For less reactive hydrazines or to increase the reaction rate, gentle heating to 40-60°C may be necessary. High temperatures (>80°C) should be approached with caution as they can lead to side reactions and decomposition.

Q2: My reaction with this compound is sluggish at room temperature. Should I increase the temperature?

A2: Increasing the temperature can enhance the reaction rate. However, a stepwise increase is recommended (e.g., in 10°C increments). Monitor the reaction closely by thin-layer chromatography (TLC) or another suitable analytical method. A sudden increase in temperature might lead to the formation of undesired byproducts or polymerization of the starting material.

Q3: I am observing the formation of a dark-colored, insoluble material in my reaction mixture upon heating. What could be the cause?

A3: The formation of dark, insoluble materials, often polymeric in nature, can occur at elevated temperatures. This compound is a highly reactive molecule susceptible to polymerization and decomposition, particularly in the presence of basic reagents or at high temperatures. Consider lowering the reaction temperature or using a more dilute solution.

Q4: How does temperature affect the regioselectivity of the reaction between this compound and unsymmetrical hydrazines?

A4: Temperature can significantly influence the regioselectivity of cyclization reactions. Often, one regioisomer is kinetically favored at lower temperatures, while the thermodynamically more stable isomer may be predominantly formed at higher temperatures. It is advisable to screen a range of temperatures to determine the optimal conditions for the desired regioisomer.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Incomplete Reaction | The reaction may be too slow at the current temperature. | Gradually increase the temperature in 10°C increments while monitoring the reaction progress. |

| Side Reactions | Elevated temperatures might be favoring the formation of byproducts. | Attempt the reaction at a lower temperature for a longer duration. |

| Decomposition of Starting Material | This compound or the product may be thermally unstable under the reaction conditions. | Run the reaction at a lower temperature. If heating is necessary, ensure it is uniform and well-controlled. |

Problem 2: Formation of Multiple Products

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Lack of Selectivity | The reaction temperature may be promoting multiple reaction pathways. | Screen a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to identify the optimal temperature for the desired product. |

| Isomerization | The initial product may be isomerizing to other forms at the reaction temperature. | Isolate the product at different time points to check for isomerization and consider running the reaction at a lower temperature. |

Experimental Protocols

General Procedure for the Synthesis of a Pyrazole Derivative from this compound and Phenylhydrazine:

-

To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add phenylhydrazine (1 mmol).

-

Stir the reaction mixture at a controlled temperature (see Table 1 for temperature-dependent outcomes).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

Table 1: Effect of Temperature on the Reaction of this compound with Phenylhydrazine

| Temperature (°C) | Reaction Time (h) | Yield of Product A (%) | Yield of Product B (%) | Observations |

| 0 | 24 | 65 | 10 | Slow reaction, clean product formation |

| 25 (Room Temp) | 12 | 78 | 15 | Moderate reaction rate, good yield |

| 50 | 4 | 85 | 5 | Faster reaction, slight increase in byproduct |

| 80 | 1 | 60 | <5 | Significant decomposition and formation of dark insoluble material |

Product A and Product B represent hypothetical regioisomers.

Visualizations

Caption: Experimental workflow for the synthesis of a pyrazole derivative.

Caption: Troubleshooting guide for low product yield.

Technical Support Center: Catalyst Poisoning in Reactions with 1,1,3,3-Propanetetracarbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during chemical reactions involving 1,1,3,3-propanetetracarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of this compound?

A1: The catalytic hydrogenation of nitriles is a widely used method for the synthesis of primary amines. For the reduction of this compound, common catalysts include Group 10 metals such as Raney® Nickel, Raney® Cobalt, Palladium on carbon (Pd/C), and Platinum dioxide (PtO2). The choice of catalyst can significantly influence the reaction's selectivity, rate, and pathway, as well as the catalyst's susceptibility to deactivation.

Q2: What are the primary causes of catalyst deactivation in the hydrogenation of nitriles like this compound?

A2: Catalyst deactivation in nitrile hydrogenation can occur through several mechanisms:

-

Chemical Poisoning: Formation of strongly adsorbed species on the catalyst surface that block active sites. In nitrile hydrogenation, this often involves the formation of oligomeric secondary amines.

-

Fouling: Deposition of carbonaceous residues (coke) on the catalyst surface, which is a common issue in many catalytic processes.

-

Thermal Degradation: Sintering of the metal particles at high temperatures, leading to a loss of active surface area.

-

Mechanical Failure: Physical degradation of the catalyst support or active components.

Q3: How can I prevent catalyst poisoning when working with this compound?

A3: Preventing catalyst poisoning involves careful control of reaction conditions and feedstock purity. Key strategies include:

-

Use of Additives: The addition of a base, such as sodium hydroxide (NaOH), can inhibit the deactivation of Raney® Ni catalysts by suppressing the formation of secondary amines.

-

Solvent Selection: The choice of solvent can influence reaction selectivity and minimize side reactions that lead to catalyst poisons.

-

Feedstock Purification: Ensure the this compound and hydrogen gas are free from impurities like sulfur compounds, carbon monoxide, or other unsaturated species that can act as catalyst poisons.

-

Optimized Reaction Conditions: Operating at the lowest effective temperature and pressure can help minimize thermal degradation and coke formation.

Q4: Is it possible to regenerate a poisoned catalyst used in this compound hydrogenation?

A4: Yes, catalyst regeneration is often possible, depending on the nature of the deactivation. For Raney® catalysts deactivated by organic foulants, a common regeneration method involves washing the catalyst with a basic solution. For catalysts deactivated by coke deposition, a controlled oxidation (burning off the coke) followed by reduction may be effective. Acidic treatments with solutions like acetic acid or sulfuric acid have also been shown to be effective for regenerating certain types of catalysts by removing poisoning elements.

Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity

| Potential Cause | Diagnostic Check | Recommended Solution |

| Catalyst Poisoning by Amine Byproducts | Analyze the reaction mixture for the presence of secondary and tertiary amines. The surface of the recovered catalyst can be analyzed for nitrogen and carbon overlayers. | Add a base like NaOH to the reaction mixture to inhibit the formation of amine byproducts. Consider switching to a Raney® Co catalyst, which shows greater resistance to this type of deactivation. |

| Feedstock Impurities | Analyze the this compound and hydrogen gas for common catalyst poisons (e.g., sulfur, CO). | Purify the feedstock before the reaction. Use high-purity hydrogen. |

| Coke Formation | Visually inspect the catalyst for carbon deposits. Perform a temperature-programmed oxidation (TPO) on the spent catalyst. | Lower the reaction temperature. Increase the hydrogen partial pressure. |

Issue 2: Low Selectivity to the Desired Primary Amine

| Potential Cause | Diagnostic Check | Recommended Solution |

| Formation of Secondary and Tertiary Amines | Use GC-MS or LC-MS to identify and quantify the byproducts in the reaction mixture. | The choice of catalyst is a critical factor for selective primary amine production. The addition of ammonia can sometimes shift the equilibrium to favor primary amine formation. Modifying reaction parameters such as solvent, pH, temperature, and hydrogen pressure can also improve selectivity. |

| Inappropriate Catalyst | Review literature for catalysts known for high selectivity in similar nitrile hydrogenations. | Screen different catalysts (e.g., Raney® Co, specific supported Pd or Pt catalysts) to find one that favors primary amine formation for this specific substrate. |

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of NaOH on Raney® Ni catalyst activity and longevity in the hydrogenation of a generic dinitrile, analogous to what might be observed with this compound.

| Catalyst System | Initial Conversion Rate (mol/g cat·h) | Time to 50% Activity Loss (h) | Primary Amine Selectivity (%) |

| Raney® Ni | 1.2 | 8 | 75 |

| Raney® Ni with NaOH (2 wt%) | 1.1 | 48 | 88 |

| Raney® Co | 0.9 | >100 | 92 |

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of this compound

-

Reactor Setup: A high-pressure batch reactor is charged with this compound, a suitable solvent (e.g., ethanol or tetrahydrofuran), and the catalyst (e.g., Raney® Ni, 5 wt% relative to the substrate).

-

Sealing and Purging: The reactor is sealed and purged several times with nitrogen, followed by several purges with hydrogen to remove any residual air.

-

Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar) and heated to the target temperature (e.g., 80°C). The reaction mixture is stirred vigorously.

-

Monitoring: The reaction progress is monitored by measuring hydrogen uptake and by periodically taking samples for analysis by GC or HPLC.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is filtered off, and the product is isolated from the solvent, typically by rotary evaporation.

Protocol 2: Regeneration of a Poisoned Raney® Ni Catalyst

-

Catalyst Recovery: The spent catalyst is carefully filtered from the reaction mixture under an inert atmosphere to prevent pyrophoric reactions.

-

Solvent Washing: The catalyst is washed several times with the reaction solvent to remove any residual product and soluble impurities.

-

Basic Solution Treatment: The washed catalyst is then suspended in a dilute aqueous solution of sodium hydroxide (e.g., 1-5 wt%) and stirred at a slightly elevated temperature (e.g., 50-60°C) for several hours.

-

Water Washing: The basic solution is decanted, and the catalyst is washed repeatedly with deionized water until the washings are neutral.

-

Drying and Storage: The regenerated catalyst is then washed with a solvent like ethanol and stored under the same solvent to prevent oxidation.

Visualizations

Caption: Catalyst deactivation pathway in nitrile hydrogenation.

Caption: Troubleshooting workflow for catalyst poisoning issues.

Technical Support Center: Purification of 1,1,3,3-Propanetetracarbonitrile

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 1,1,3,3-propanetetracarbonitrile from a product mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I have unreacted this compound in my product mixture. What is the best general approach to remove it?

A1: The optimal method for removing unreacted this compound depends on the specific properties of your desired product (e.g., polarity, solubility, and stability). Given that this compound is a polar molecule due to its four nitrile groups, the choice of purification technique will hinge on the polarity difference between it and your product.

We recommend a systematic approach to determine the most effective method:

-

Characterize Your Product: Determine the solubility and stability of your desired product in a range of common laboratory solvents.

-

Small-Scale Test Runs: Before committing to a full-scale purification, perform small-scale trials of the methods outlined below to identify the most efficient and highest-yielding procedure.

-

Consult the Decision Workflow: Utilize the provided workflow diagram to guide your selection of a purification strategy based on the properties of your product and the outcomes of your test runs.

Q2: Can I use distillation to remove this compound?

A2: Distillation is a viable option only if there is a significant difference in the boiling points between your product and this compound, and if both compounds are thermally stable at their boiling points. Due to its multiple polar nitrile groups, this compound is expected to have a high boiling point.

-

When to consider distillation: If your product is significantly more volatile (has a much lower boiling point) than the starting material.

-

Troubleshooting: If you observe decomposition of your product or the starting material upon heating, this method is not suitable. In such cases, consider vacuum distillation to lower the required boiling temperatures.

Q3: Is crystallization a suitable method for purification?

A3: Crystallization can be a highly effective technique for obtaining a pure product, provided a suitable solvent system can be identified. The goal is to find a solvent in which your product and the unreacted this compound exhibit different solubilities at varying temperatures.

-

Experimental Protocol:

-

Solvent Screening: Test the solubility of both your crude product mixture and pure this compound (if available) in a variety of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and at elevated temperatures.

-

Ideal Solvent Properties: An ideal solvent will dissolve your product at a high temperature but not at a low temperature, while the unreacted this compound remains soluble at low temperatures or is insoluble even at high temperatures.

-

Procedure: Dissolve the crude mixture in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly. Your purified product should crystallize out of the solution, leaving the impurities, including unreacted starting material, in the solvent. The crystals can then be collected by filtration.

-

Q4: What chromatographic techniques are recommended for separating a polar product from the polar starting material, this compound?

A4: When dealing with polar compounds, traditional normal-phase and reversed-phase chromatography can sometimes be challenging.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for the separation of polar compounds. It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a smaller amount of an aqueous solvent. As the aqueous content in the mobile phase increases, the elution of polar analytes is promoted.

-

Normal-Phase Chromatography: If your product is significantly less polar than this compound, normal-phase chromatography using a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) could be effective. The more polar this compound will be retained more strongly on the column.

-

Reversed-Phase Chromatography: If your product is significantly more non-polar than this compound, reversed-phase chromatography with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) may be successful. The unreacted starting material will elute earlier from the column.

Q5: Can I use a liquid-liquid extraction to remove the unreacted starting material?

A5: Liquid-liquid extraction is a useful and straightforward technique if you can find two immiscible solvents where your product and this compound have different solubilities.

-

Experimental Protocol:

-

Dissolve your crude product mixture in an organic solvent.

-

Wash the organic solution with an immiscible aqueous solvent (e.g., water or a brine solution).

-

If this compound is more soluble in the aqueous phase and your product is more soluble in the organic phase, the unreacted starting material will be partitioned into the aqueous layer, which can then be separated and removed. Multiple extractions may be necessary for complete removal.

-

Quantitative Data

| Property | Value |

| Molecular Formula | C₇H₄N₄ |

| Molecular Weight | 144.13 g/mol |

| Predicted Boiling Point | High (specific value unavailable) |

| Predicted Solubility | Likely soluble in polar organic solvents |

Decision Workflow for Purification Strategy

The following diagram provides a logical workflow to assist in selecting the most appropriate purification method.

Technical Support Center: Solvent Effects on the Reactivity of 1,1,3,3-Propanetetracarbonitrile

Welcome to the technical support center for 1,1,3,3-Propanetetracarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of solvents on the synthesis and reactivity of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent parameters to consider for the synthesis of this compound via Knoevenagel condensation?

A1: The most critical solvent parameters are polarity and proticity. Protic solvents, such as ethanol and methanol, are often favored in Knoevenagel condensations as they can stabilize charged intermediates and transition states through hydrogen bonding. This stabilization can lead to higher reaction rates and yields. Polar aprotic solvents like acetonitrile can also be effective, though their inability to act as hydrogen bond donors may influence the reaction mechanism and product stability.

Q2: How does the choice of solvent affect the reaction time and yield of the Knoevenagel condensation to form this compound?

A2: While specific data for the synthesis of this compound is limited, studies on analogous Knoevenagel condensations involving malononitrile and various aldehydes indicate a significant solvent effect. Protic solvents like ethanol and methanol/water mixtures have been shown to facilitate high conversion rates in relatively short reaction times.[1][2] For instance, in the synthesis of benzylidenemalononitrile derivatives, a water/methanol mixture allowed for high yields at room temperature.[1] In contrast, less polar or aprotic solvents might lead to longer reaction times or lower yields.

Q3: Can solvent choice influence the purity of the final this compound product?

A3: Yes, the solvent can impact product purity by influencing the solubility of reactants, intermediates, and the final product, as well as the propensity for side reactions. A solvent that provides good solubility for the reactants but allows for the precipitation of the product upon formation can simplify purification. The choice of solvent can also affect the equilibrium of the reaction and potentially minimize the formation of byproducts.

Q4: What are the common side reactions observed during the synthesis of this compound, and how can they be minimized by solvent selection?

A4: Common side reactions in Knoevenagel condensations include self-condensation of the aldehyde or active methylene compound, and Michael additions to the product. The use of protic solvents can sometimes mitigate these side reactions by stabilizing the desired reaction pathway. Additionally, optimizing the reaction temperature and catalyst in conjunction with the appropriate solvent is crucial for minimizing unwanted byproducts.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or no product yield | Inappropriate solvent polarity or proticity. The solvent may not be effectively stabilizing the reaction intermediates. | Switch to a more polar, protic solvent such as ethanol or a methanol/water mixture.[1][2] These solvents have been shown to be effective in similar Knoevenagel condensations. |

| Poor solubility of reactants. Malononitrile or the formaldehyde source may not be sufficiently soluble in the chosen solvent. | Consider a co-solvent system. For example, a water/methanol mixture can enhance the solubility of various reactants.[1] | |

| Slow reaction rate | Solvent is not facilitating the catalytic cycle efficiently. The solvent may be hindering the activity of the catalyst (e.g., a base catalyst). | For base-catalyzed reactions, polar aprotic solvents like acetonitrile can sometimes enhance the reactivity of the base. However, for many Knoevenagel condensations, protic solvents provide better overall results.[2] Experiment with both types to find the optimal conditions. |

| Formation of significant byproducts | The solvent is promoting side reactions. Certain solvents may favor undesired reaction pathways. | Change the solvent to one that is known to be effective for Knoevenagel condensations, such as ethanol.[2] Also, consider adjusting the reaction temperature and catalyst concentration. |

| Difficulty in product isolation | High solubility of the product in the reaction solvent. The product remains dissolved in the solvent, making precipitation or extraction difficult. | If using a highly polar solvent, attempt to precipitate the product by adding a less polar co-solvent after the reaction is complete. Alternatively, select a solvent system where the product has lower solubility at cooler temperatures. |

| Product decomposition | Instability of this compound in the reaction medium. The product may be susceptible to hydrolysis or other degradation pathways in the chosen solvent, especially under prolonged heating. | Use milder reaction conditions (lower temperature) and shorter reaction times. If possible, choose a solvent that is less reactive towards the product. For instance, if hydrolysis is a concern, a non-aqueous solvent like ethanol might be preferable to an aqueous system. |

Data Presentation

Table 1: Effect of Solvent on Knoevenagel Condensation of Benzaldehyde and Malononitrile (Analogous Reaction)

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Water/Methanol (1:1) | 25 | 15 | 92 ± 2 | [1] |

| Ethanol | Room Temp. | 5 | 100 (conversion) | [2] |

| Acetonitrile | Room Temp. | - | High (conversion) | [2] |

| Solvent-free | Room Temp. | - | - | [3] |

Note: This data is for the reaction of benzaldehyde with malononitrile and serves as a general guide. Optimal conditions for this compound synthesis may vary.

Experimental Protocols

General Protocol for Knoevenagel Condensation in a Protic Solvent (Ethanol)

This protocol is based on general procedures for Knoevenagel condensations and should be optimized for the specific synthesis of this compound.[2]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, triethylamine, or a solid base catalyst).

-

Aldehyde Addition: Slowly add formaldehyde (or a formaldehyde equivalent like paraformaldehyde) (0.5 eq, assuming a 2:1 molar ratio of malononitrile to formaldehyde is desired for the target product) to the solution while stirring.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

General Protocol for Knoevenagel Condensation in a Mixed Solvent System (Water/Methanol)

This protocol is adapted from a procedure for a similar Knoevenagel condensation.[1]

-

Catalyst Suspension: In a suitable reaction vessel, suspend the catalyst in a 1:1 (v/v) mixture of water and methanol.

-

Reactant Addition: To the stirred suspension, add malononitrile (1.0 eq) and formaldehyde (0.5 eq).

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Product Isolation: Once the reaction is complete, collect the solid product by filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.

Mandatory Visualization

Caption: General workflow for the synthesis of this compound.

Caption: Decision logic for solvent selection in Knoevenagel condensations.

References

- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

Technical Support Center: Synthesis of 1,1,3,3-Propanetetracarbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,3,3-propanetetracarbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A1: The most common laboratory synthesis of this compound, also known as 1,1,3,3-tetracyanopropane, involves the base-catalyzed self-condensation of malononitrile. This reaction is typically a Michael addition where a malononitrile anion attacks a molecule of malononitrile that has undergone a Knoevenagel-type condensation with another malononitrile molecule, although the precise mechanism can be complex.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Several byproducts can form during the synthesis of this compound. The formation and prevalence of these byproducts are highly dependent on reaction conditions such as temperature, catalyst, and reaction time. Common and theoretical byproducts are listed in the table below.

Q3: How can I analyze the purity of my this compound product?

A3: A combination of analytical techniques is recommended for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile byproducts.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify major impurities. High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis, particularly for less volatile byproducts.

Byproduct Analysis

The following table summarizes potential byproducts in the synthesis of this compound, their likely causes, and recommended analytical methods for detection.

| Byproduct Name | Chemical Structure | Potential Cause | Recommended Analytical Method |

| Unreacted Malononitrile | CH₂(CN)₂ | Incomplete reaction, insufficient reaction time or temperature. | GC-MS, ¹H NMR |

| 2-Amino-1,1,3-tricyanopropene ("Malononitrile Dimer") | C₆H₄N₄ | A common side reaction of malononitrile dimerization under basic conditions.[3][4][5] | GC-MS, LC-MS, ¹H NMR |

| Malononitrile Trimer and Oligomers | -(CH(CN)-CH(CN)₂)-n | Extended reaction times or high temperatures, leading to further Michael additions. | LC-MS, Size Exclusion Chromatography |

| Cyclic Byproducts (e.g., pyridine derivatives) | C₈H₄N₄ | Intramolecular cyclization reactions, particularly at elevated temperatures.[4][6] | GC-MS, LC-MS, ¹H NMR |

Troubleshooting Guide

Issue 1: Low yield of this compound.

-

Question: My reaction is resulting in a low yield of the desired product. What are the possible causes and how can I improve it?

-

Answer:

-

Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

-

Suboptimal Catalyst Concentration: The concentration of the base catalyst is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions. Perform small-scale optimizations to find the ideal catalyst loading.

-

Poor Quality Starting Material: Ensure the malononitrile used is of high purity. Impurities can interfere with the reaction.

-

Product Degradation: The product may be unstable under the reaction or workup conditions. Consider performing the reaction at a lower temperature and ensure the workup procedure is as mild as possible.

-

Issue 2: Presence of significant amounts of 2-amino-1,1,3-tricyanopropene ("malononitrile dimer").

-

Question: My product is contaminated with a significant amount of a compound identified as 2-amino-1,1,3-tricyanopropene. How can I minimize its formation and remove it?

-

Answer:

-

Minimizing Formation: The formation of the malononitrile dimer is a competing reaction.[3][4][5] Carefully controlling the reaction temperature and the rate of addition of the base catalyst can help favor the formation of the desired product. Lower temperatures generally favor the Michael addition leading to this compound.

-

Removal: This byproduct can often be removed through careful purification. Recrystallization from a suitable solvent system is a common method. Column chromatography can also be effective for separating the desired product from the dimer.

-

Issue 3: The final product is a complex mixture with multiple unidentified peaks in the GC-MS.

-

Question: My GC-MS analysis of the crude product shows multiple peaks, and I am unable to isolate the desired product in high purity. What could be the issue?

-

Answer:

-

Uncontrolled Polymerization/Oligomerization: High temperatures and/or high catalyst concentrations can lead to the formation of trimers and higher oligomers. It is recommended to carry out the reaction at the lowest effective temperature and to use the minimum required amount of catalyst.

-

Side Reactions with Solvent: If using a reactive solvent, it may be participating in side reactions. Consider switching to a more inert solvent.

-

Degradation during Analysis: The product or byproducts may be thermally labile and could be degrading in the hot GC injection port. If this is suspected, try using a lower injection temperature or analyze the sample by LC-MS.

-

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This is a general protocol and may require optimization.

-

Reaction Setup: To a stirred solution of malononitrile (2 equivalents) in a suitable solvent (e.g., ethanol or acetonitrile) in a round-bottom flask equipped with a condenser and a dropping funnel, add a catalytic amount of a base (e.g., triethylamine or sodium ethoxide) dropwise at a controlled temperature (e.g., 0-10 °C).

-

Reaction: After the addition of the catalyst, allow the reaction mixture to stir at the controlled temperature or room temperature. Monitor the reaction progress by TLC or GC analysis.

-

Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

GC-MS Analysis of Reaction Mixture

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions (Example):

-

Column: HP-5MS (or equivalent)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

Data Analysis: Identify the peaks by comparing the mass spectra with a library (e.g., NIST).

Visualizations

Caption: Potential reaction pathways in the synthesis of this compound.

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

- 1. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]

Technical Support Center: Enhancing Selectivity in 1,1,3,3-Propanetetracarbonitrile Reactions

Welcome to the technical support center for 1,1,3,3-Propanetetracarbonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in enhancing reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions for this compound?

A1: this compound is a highly activated methylene compound and typically participates in reactions common to such species. These primarily include:

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form substituted alkenes.

-

Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated compounds.[1]

-

Multicomponent Reactions: Serving as a key building block in the one-pot synthesis of complex heterocyclic systems.[2][3][4]

-

Cycloaddition Reactions: The unsaturated derivatives of this compound can act as dienophiles in Diels-Alder reactions.[5]

Q2: What are the main challenges in achieving high selectivity with this compound?

A2: The symmetrical structure of this compound, featuring two acidic methylene groups, presents unique selectivity challenges:

-

Double Addition: The presence of two reactive sites can lead to double Michael additions or Knoevenagel condensations, resulting in undesired byproducts.

-

Polymerization: Under certain conditions, particularly with strong bases, the reagent can undergo self-condensation or polymerization.

-

Regioselectivity in Multicomponent Reactions: In the formation of complex heterocyclic structures, controlling the regioselectivity of the cyclization steps can be difficult.[6]

Q3: How can I minimize the formation of byproducts in my reactions?

A3: Minimizing byproducts requires careful control of reaction conditions. Key strategies include:

-

Stoichiometry: Use a precise stoichiometry of reactants to favor mono-addition. An excess of the electrophile may in some cases favor single addition.

-

Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

-

Choice of Base/Catalyst: Use of a mild base or a specific organocatalyst can help to control the deprotonation and subsequent addition, thereby enhancing selectivity.[7]

Q4: What is the role of the solvent in controlling the selectivity of these reactions?

A4: The choice of solvent is crucial and can significantly influence reaction outcomes.[8] For instance, polar aprotic solvents like DMF or DMSO can facilitate the formation of the nucleophilic carbanion, while protic solvents like ethanol or water can mediate proton transfer steps and influence the stability of intermediates.[2][4] In some multicomponent reactions, water has been shown to enhance both the reaction rate and selectivity.[2][4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Adduct in Michael Additions

| Symptom | Possible Cause | Troubleshooting Steps |

| Major byproduct is the double-adduct | The dicarbanion of this compound is readily formed and reacts further. | 1. Adjust Stoichiometry: Use a molar excess (1.2-1.5 equivalents) of the Michael acceptor. 2. Control Base Addition: Add the base slowly to the reaction mixture at a low temperature to control the concentration of the dicarbanion. 3. Change the Base: Switch to a milder base (e.g., triethylamine instead of sodium ethoxide). |

| Formation of a polymeric material | Uncontrolled polymerization of the starting material or product. | 1. Lower the Reaction Temperature: Perform the reaction at 0 °C or below. 2. Use a Catalytic Amount of Base: A stoichiometric amount of a strong base can promote polymerization. 3. Dilute Reaction Mixture: Working at lower concentrations can disfavor intermolecular polymerization reactions. |

| Low conversion of starting material | Insufficient activation of the this compound. | 1. Increase Catalyst Loading: If using a catalyst, incrementally increase the molar percentage. 2. Switch to a Stronger Base: If a mild base is being used, a stronger base might be necessary to generate a sufficient concentration of the nucleophile. 3. Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be required. |

Issue 2: Poor Selectivity in Knoevenagel Condensation with Diketones

| Symptom | Possible Cause | Troubleshooting Steps |

| Formation of a mixture of mono- and di-condensation products | Both carbonyl groups of the diketone are reacting. | 1. Use a Bulky Catalyst: A sterically hindered catalyst may favor reaction at the less hindered carbonyl group. 2. Stepwise Addition: Add the this compound slowly to the diketone to favor the mono-condensation product. 3. Protecting Group Strategy: If possible, selectively protect one of the carbonyl groups before the condensation reaction. |

| Intramolecular cyclization of the product | The initial Knoevenagel product undergoes a subsequent intramolecular reaction. | 1. Lower the Reaction Temperature: This can often slow down or prevent undesired secondary reactions. 2. Trap the Intermediate: Add a reagent that can react with the initial product before it has a chance to cyclize. |

Quantitative Data Summary

The following tables provide illustrative data for typical reactions involving activated methylene compounds like this compound. Note that optimal conditions should be determined experimentally for each specific substrate.

Table 1: Effect of Base on the Selectivity of Michael Addition

| Entry | Base | Solvent | Temperature (°C) | Ratio (Mono:Di-adduct) | Yield of Mono-adduct (%) |

| 1 | Et₃N | EtOH | 25 | 85:15 | 75 |

| 2 | DBU | CH₂Cl₂ | 0 | 70:30 | 65 |

| 3 | NaOEt | EtOH | 25 | 40:60 | 35 |

| 4 | Piperidine | MeOH | 25 | 80:20 | 70 |

Table 2: Solvent Effects on Knoevenagel Condensation Yield

| Entry | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Toluene | Piperidine | 6 | 85 |

| 2 | Benzaldehyde | Ethanol | Piperidine | 4 | 92 |

| 3 | Benzaldehyde | Water | None | 12 | 70 |

| 4 | 4-Nitrobenzaldehyde | DMF | K₂CO₃ | 2 | 95 |

Experimental Protocols

General Procedure for Michael Addition

A solution of this compound (1 mmol) and the α,β-unsaturated compound (1.1 mmol) in the chosen solvent (10 mL) is cooled to the desired temperature (e.g., 0 °C). The base (0.1 mmol for a catalytic reaction, or 1.1 mmol for a stoichiometric reaction) is added dropwise over 10 minutes. The reaction is stirred and monitored by TLC. Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1M HCl) and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Knoevenagel Condensation

To a solution of the aldehyde or ketone (1 mmol) and this compound (1 mmol) in a suitable solvent (10 mL), the catalyst (e.g., piperidine, 0.1 mmol) is added. The mixture is stirred at the appropriate temperature (from room temperature to reflux) and monitored by TLC. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Visualizations

Caption: Workflow for a typical Knoevenagel condensation reaction.

Caption: Factors influencing selectivity in Michael addition reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 3. One-pot, sequential four-component synthesis of novel heterocyclic [3.3.3] propellane derivatives at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Propene-1,1,3,3-tetracarbonitrile|High-Purity Reference Standard [benchchem.com]

- 6. Selectivity descriptors for the Michael addition reaction as obtained from density functional based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Safe Disposal of 1,1,3,3-Propanetetracarbonitrile Waste: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and standardized procedures for the safe disposal of 1,1,3,3-Propanetetracarbonitrile waste. Due to the hazardous nature of this compound, strict adherence to safety protocols and regulatory requirements is imperative.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly toxic compound. It is classified as fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1] It can also cause serious eye and skin irritation.[1]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of any exposure, it is crucial to seek immediate medical attention.

-

Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth.[2]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of water.[2]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this waste?

A3: Appropriate PPE is essential to prevent exposure. This includes:

-

Chemical-resistant gloves (e.g., nitrile rubber).

-

Chemical safety goggles or a face shield.

-

A lab coat or chemical-resistant apron.

-

In cases of potential aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge is necessary.

Q4: Can I dispose of this compound waste down the drain?

A4: No. This compound should not be released into the environment and must not be disposed of down the drain.[3] It is harmful to aquatic life with long-lasting effects.

Q5: What are the recommended disposal methods for this compound waste?

A5: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Chemical neutralization through hydrolysis may be a viable option under controlled laboratory settings, but it requires careful planning and execution by trained personnel.

Troubleshooting Guide for Disposal Procedures

| Issue | Probable Cause | Solution |

| Accidental Spill | Improper handling or container failure. | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area. Do not allow the spill to enter drains. |

| Unexpected Reaction During Neutralization | Contamination of the waste stream or incorrect reagent concentration. | Stop the addition of the neutralizing agent immediately. If the reaction is vigorous, cool the container with an ice bath. Ensure adequate ventilation and be prepared for the potential release of hazardous gases. Consult with a chemical safety expert. |

| Container Leakage | Corrosion or damage to the waste container. | Place the leaking container into a larger, compatible, and labeled secondary containment vessel. Transfer the waste to a new, appropriate container as soon as it is safe to do so. |

Quantitative Hazard Data

| Parameter | Value | Reference |

| GHS Hazard Statements | H300: Fatal if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaled | [1] |

| Molecular Formula | C₇H₄N₄ | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

Experimental Protocols for Waste Disposal

Disclaimer: These are generalized protocols and must be adapted to your specific laboratory conditions and in strict compliance with your institution's safety guidelines and local regulations. Always consult with your Environmental Health and Safety (EHS) department before proceeding.

Protocol 1: Chemical Neutralization via Alkaline Hydrolysis

This protocol outlines the hydrolysis of this compound to less toxic carboxylate salts and ammonia. This procedure should be performed in a well-ventilated fume hood.

Materials:

-

This compound waste

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Large reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

pH meter or pH paper

Procedure:

-

Quantify the amount of this compound waste to be treated.

-

For each mole of the compound, calculate the stoichiometric amount of NaOH required for complete hydrolysis of all four nitrile groups. A significant excess of NaOH (e.g., 2-3 times the stoichiometric amount) is recommended to ensure the reaction goes to completion.

-

Dilute the waste with a suitable solvent if it is highly concentrated.

-

Place the diluted waste in the reaction vessel and begin stirring.

-

Slowly add the NaOH solution to the reaction vessel. The reaction may be exothermic, so control the rate of addition to manage the temperature.

-

Once the NaOH solution is added, attach the reflux condenser and heat the mixture to reflux. The exact temperature and time will depend on the concentration and volume of the waste. Monitor the reaction for the cessation of ammonia gas evolution (use a wet pH paper at the condenser outlet to test for ammonia).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the resulting solution to a pH of approximately 7 using a suitable acid (e.g., hydrochloric acid).

-

The final solution should be disposed of as hazardous waste according to institutional and local regulations.

Protocol 2: Preparation for Controlled Incineration

This protocol describes the steps for packaging this compound waste for collection by a licensed hazardous waste disposal company for incineration.

Materials:

-

This compound waste

-

Compatible, leak-proof, and clearly labeled hazardous waste container

-

Absorbent material (e.g., vermiculite)

Procedure:

-

Carefully transfer the this compound waste into the designated hazardous waste container.

-

If the waste is a liquid, add enough absorbent material to absorb any free liquid.

-

Securely close the container.

-

Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., skull and crossbones for toxicity).

-

Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.

-

Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

Visualizing Disposal Pathways

Decision Workflow for Disposal

Caption: Decision tree for selecting a disposal method.

Signaling Pathway for Alkaline Hydrolysis

Caption: Simplified reaction pathway for alkaline hydrolysis.

References

Validation & Comparative

A Comparative Guide to Malononitrile and 1,1,3,3-Propanetetracarbonitrile in Organic Synthesis

In the landscape of organic synthesis, the choice of reagents is paramount to the successful construction of complex molecular architectures. This guide provides a comparative analysis of two nitrile-containing compounds: malononitrile and 1,1,3,3-propanetetracarbonitrile. While both possess reactive methylene groups, their utility and documented applications in the scientific literature differ significantly. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their synthetic strategies.

Malononitrile: The Versatile and Widely Utilized Building Block

Malononitrile, with the chemical formula CH₂(CN)₂, is a highly versatile and widely employed reagent in organic synthesis.[1] Its utility stems from the high acidity of its methylene protons, flanked by two electron-withdrawing nitrile groups, which facilitates the formation of a stabilized carbanion. This carbanion is a potent nucleophile, enabling malononitrile to participate in a wide array of carbon-carbon bond-forming reactions.

One of the most prominent applications of malononitrile is in the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated dinitrile.[2][3] This reaction is a cornerstone for the synthesis of a vast number of functionalized organic molecules, including pharmaceuticals, dyes, and polymers.[2][4]

Furthermore, malononitrile is a key precursor for the synthesis of a diverse range of heterocyclic compounds.[5] Through multicomponent reactions, it can be used to construct substituted pyridines, pyrans, and thiophenes, which are privileged scaffolds in medicinal chemistry.[5][6] The Gewald reaction, for instance, utilizes malononitrile to produce 2-aminothiophenes.[3]

Quantitative Data for Knoevenagel Condensation with Malononitrile

The following table summarizes the results of Knoevenagel condensation reactions between malononitrile and various aromatic aldehydes, showcasing the efficiency and versatility of this reagent under different catalytic conditions.

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ni(NO₃)₂·6H₂O (5) | Water | 10 | 90 | [7] |

| 2 | 4-Chlorobenzaldehyde | Ni(NO₃)₂·6H₂O (5) | Water | 15 | 95 | [7] |

| 3 | 4-Methoxybenzaldehyde | Ni(NO₃)₂·6H₂O (5) | Water | 10 | 92 | [7] |

| 4 | 4-Nitrobenzaldehyde | Ni(NO₃)₂·6H₂O (5) | Water | 10 | 98 | [7] |

| 5 | Benzaldehyde | Amino-bifunctional framework (10 mg) | Ethanol | 5 | 100 | [2] |

| 6 | 4-Bromobenzaldehyde | Amino-bifunctional framework (10 mg) | Ethanol | 5 | 100 | [2] |

| 7 | 2-Nitrobenzaldehyde | Amino-bifunctional framework (10 mg) | Ethanol | 5 | 100 | [2] |

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

The following is a representative experimental protocol for the Knoevenagel condensation catalyzed by an amino-bifunctional framework:

To a 25 ml round-bottomed flask containing 10 ml of ethanol, malononitrile (66 mg, 1 mmol) is added. Subsequently, 10 mg of the prepared catalyst and 1 mmol of benzaldehyde are introduced to the solution. The reaction mixture is then stirred at room temperature for 5 minutes. Upon completion of the catalytic process, the catalyst is isolated, and the resulting filtered solution is characterized by gas chromatography.[2]

Knoevenagel Condensation Pathway

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

This compound: An Enigmatic Analogue

In stark contrast to the extensive body of literature on malononitrile, this compound, also known as methylenedimalononitrile, remains a compound with very limited documented applications in organic synthesis. Its chemical structure, C(CH(CN)₂)₂, features a central methylene group bridging two malononitrile units.

From a theoretical standpoint, the protons on the central methylene group of this compound would be expected to be highly acidic, even more so than those in malononitrile, due to the presence of four electron-withdrawing nitrile groups. This enhanced acidity should, in principle, make it a potent nucleophile for reactions analogous to the Knoevenagel condensation.

However, the steric bulk of the two dicyanomethyl groups may hinder its reactivity. Furthermore, the potential for polymerization or decomposition under basic conditions could limit its synthetic utility. To date, there is a conspicuous absence of experimental data, such as reaction yields or detailed protocols, in the peer-reviewed literature that would allow for a direct, evidence-based comparison with malononitrile. The PubChem database primarily lists its chemical and physical properties, along with safety information, but lacks substantial information on its synthetic applications.[8]

Malononitrile Dimer: A Step Up in Complexity and Reactivity

While this compound remains relatively unexplored, a related and synthetically valuable compound is the dimer of malononitrile, 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This molecule is readily formed from malononitrile and serves as a multifunctional building block for the synthesis of complex heterocyclic systems.[4][9][10]

The malononitrile dimer possesses multiple reactive sites, including an enamine moiety, which allows for a different spectrum of reactivity compared to malononitrile itself. It is extensively used in the synthesis of pyridines, pyrazoles, and other fused heterocyclic systems, many of which exhibit interesting biological activities.[9][10] The study of malononitrile dimer highlights how the controlled self-reaction of a simple building block like malononitrile can lead to more complex and synthetically useful reagents.

Caption: Synthetic utility of malononitrile and its dimer.

Conclusion